Chemical structure and properties of 3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-amine
Chemical structure and properties of 3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-amine
An In-Depth Technical Guide to 3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-amine: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, predicted properties, and potential pharmacological applications of 3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-amine. While this specific molecule is not extensively documented in current literature, this document, intended for researchers, scientists, and drug development professionals, extrapolates a plausible synthetic route and predicts its chemical and biological characteristics based on established knowledge of the 1,2,4-oxadiazole scaffold. The guide details a step-by-step synthetic protocol, presents anticipated physicochemical and spectroscopic data, and explores the potential of this compound within medicinal chemistry, particularly in the context of anticancer and anti-inflammatory drug discovery.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its unique bioisosteric properties and a broad spectrum of biological activities.[1][2] First synthesized in 1884, its potential as a pharmacophore was not fully realized until much later.[1][2] The 1,2,4-oxadiazole nucleus is often considered a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties. Derivatives of this scaffold have demonstrated a wide array of therapeutic effects, including anticancer, anti-inflammatory, antiviral, antibacterial, and analgesic activities.[2][3][4] The presence of halogen substituents, such as bromine and fluorine, on the phenyl ring can further modulate the compound's electronic properties, lipophilicity, and metabolic stability, making 3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-amine a compound of significant interest for novel drug development.[5]
Proposed Synthesis of 3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-amine
A plausible and efficient synthesis of the title compound can be envisioned starting from the commercially available 3-bromo-4-fluorobenzonitrile. The proposed two-step synthesis involves the formation of an intermediate N'-hydroxy-3-bromo-4-fluorobenzimidamide, followed by cyclization with cyanogen bromide to yield the final 1,2,4-oxadiazol-5-amine.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of N'-hydroxy-3-bromo-4-fluorobenzimidamide
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To a solution of 3-bromo-4-fluorobenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
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Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Partition the residue between water and ethyl acetate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N'-hydroxy-3-bromo-4-fluorobenzimidamide, which can be used in the next step without further purification.
Step 2: Synthesis of 3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-amine
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Dissolve the crude N'-hydroxy-3-bromo-4-fluorobenzimidamide (1.0 eq) in a suitable solvent such as methanol or dioxane.
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Cool the solution to 0°C in an ice bath.
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Add a solution of cyanogen bromide (1.1 eq) in the same solvent dropwise, maintaining the temperature below 5°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
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Extract the product with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-amine.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of the target compound.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrFN₃O | Calculated |
| Molecular Weight | 274.05 g/mol | Calculated |
| IUPAC Name | 3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-amine | IUPAC Nomenclature |
| CAS Number | Not available | N/A |
| Predicted XLogP3 | 2.6 | Based on analogs[6] |
| Appearance | Predicted to be a white to off-white solid | Based on analogs[7] |
Spectroscopic Analysis (Hypothetical)
Based on the proposed structure, the following spectroscopic characteristics are anticipated:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the 3-bromo-4-fluorophenyl ring. The chemical shifts and coupling patterns will be influenced by the bromine and fluorine substituents. The amine protons will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the oxadiazole ring and the six carbons of the substituted phenyl ring. The carbons attached to bromine and fluorine will exhibit characteristic chemical shifts.
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IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C=N stretching of the oxadiazole ring (around 1600-1650 cm⁻¹), and C-F and C-Br stretching vibrations.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and a characteristic isotopic pattern (M+2) due to the presence of the bromine atom.
Potential Biological and Pharmacological Profile
The 1,2,4-oxadiazole scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting potent biological activities.
Anticancer Potential
Many 1,2,4-oxadiazole derivatives have been reported to possess significant anticancer properties, acting through various mechanisms.[1][5] Some analogs have been shown to inhibit key enzymes involved in cancer cell proliferation and survival. The introduction of a 3-bromo-4-fluorophenyl moiety may enhance the cytotoxic activity against various cancer cell lines.
Anti-inflammatory Activity
The 1,2,4-oxadiazole ring has also been incorporated into molecules with potent anti-inflammatory effects.[4] These compounds may act by inhibiting inflammatory mediators. The title compound could potentially serve as a scaffold for the development of novel anti-inflammatory agents.
Potential Mechanism of Action
A potential mechanism of action for anticancer activity could involve the inhibition of signaling pathways crucial for tumor growth and survival.
Caption: Hypothetical inhibition of a cancer-related signaling pathway.
Conclusion
While 3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-amine is not a widely documented compound, this technical guide provides a robust framework for its synthesis and potential applications based on the well-established chemistry and pharmacology of the 1,2,4-oxadiazole scaffold. The proposed synthetic route is practical and relies on readily available starting materials. The predicted physicochemical and spectroscopic properties offer a baseline for characterization. The potential for this molecule in anticancer and anti-inflammatory drug discovery warrants further investigation, making it a promising candidate for synthesis and biological evaluation by researchers in the field.
References
- Synthesis of 3-bromo-4-fluoronitrobenzene. (2025). ResearchGate. Retrieved from https://www.researchgate.net/publication/285353135_Synthesis_of_3-bromo-4-fluoronitrobenzene
- Biernacki, K., Daśko, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Retrieved from https://www.mdpi.com/1424-8247/13/6/115
- Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. (2009). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/19819058/
- Fluorophenyl pyrazol compounds. (2015). Google Patents. Retrieved from https://patents.google.
- 5-Phenyl-1,3,4-oxadiazol-2-amine. (n.d.). PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3470068/
- The crystal structure of N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, C18H17BrFN5O2. (2025). ResearchGate. Retrieved from https://www.researchgate.net/publication/382601968_The_crystal_structure_of_N-3-bromo-4-fluorophenyl-N'-hydroxy-4-2-4-methylphenylethylamino-125-oxadiazole-3-carboximidamide_C18H17BrFN5O2
- METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID. (n.d.). Google Patents. Retrieved from https://patents.google.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved from https://www.mdpi.com/2073-4344/12/4/421
- 3-Bromo-4-fluorobenzonitrile. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/123579
- Synthesis, spectroscopic characterization and DNA/HSA binding studies of (phenyl/naphthyl)ethenyl-substituted 1,3,4-oxadiazolyl-1,2,4-oxadiazoles. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj03487a
- 3-Methyl-1,2,4-oxadiazol-5-amine. (n.d.). PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/567118
- 3-Bromo-1,2,4-thiadiazol-5-amine. (n.d.). Benchchem. Retrieved from https://www.benchchem.com/product/b994860
- Synthetic method of 3-bromo-4-fluorobenzaldehyde. (n.d.). Google Patents. Retrieved from https://patents.google.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Semantic Scholar. Retrieved from https://www.semanticscholar.org/paper/Novel-1%2C2%2C4-Oxadiazole-Derivatives-in-Drug-Biernacki-Da%C5%9Bko/75a74e2d3e0b2a8d3c1a9e9c8e1f5a0d8a1c9f9e
- 3-Phenyl-1,2,4-oxadiazol-5-amine. (n.d.). CymitQuimica. Retrieved from https://www.cymitquimica.com/products/3-phenyl-1-2-4-oxadiazol-5-amine-10-f550660
- Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. (2024). ResearchGate. Retrieved from https://www.researchgate.net/publication/386629705_Heterocyclic_1_3_4-Oxadiazole_Compounds_with_Diverse_Biological_Activities_-_A_Comprehensive_Review
- 3-bromo-4-hydroxytoluene. (n.d.). Organic Syntheses Procedure. Retrieved from http://www.orgsyn.org/demo.aspx?prep=CV3P0136
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318991/
- Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (n.d.). ResearchGate. Retrieved from https://www.researchgate.
- (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. (2023). MDPI. Retrieved from https://www.mdpi.com/1420-3049/28/14/5256
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.). ResearchGate. Retrieved from https://www.researchgate.
- 5-Phenyl-1,3,4-oxadiazol-2-amine. (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/publication/267981503_5-Phenyl-134-oxadiazol-2-amine
- 1,2,3-Thiadiazol-5-amine. (n.d.). CymitQuimica. Retrieved from https://www.cymitquimica.com/products/1-2-3-thiadiazol-5-amine-4100-41-8
- Novel 1,2,4-Oxadiazole Derivatives. (2021). Encyclopedia.pub. Retrieved from https://encyclopedia.pub/entry/16515
- 4-Bromo-3-fluorobenzonitrile. (2026). ChemicalBook. Retrieved from https://www.chemicalbook.com/ProductChemicalPropertiesCB8742838.htm
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved from https://www.mdpi.com/1420-3049/29/19/4397
- Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole. (n.d.). Google Patents. Retrieved from https://patents.google.
- A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). ResearchGate. Retrieved from https://www.researchgate.
- 3-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-(propan-2-yl)propanamide. (n.d.). Sigma-Aldrich. Retrieved from https://www.sigmaaldrich.com/US/en/product/enamine/enah304a73d5
- 4-Bromo-3-fluorobenzonitrile. (n.d.). Ossila. Retrieved from https://www.ossila.com/products/4-bromo-3-fluorobenzonitrile
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | MDPI [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]
- 6. 3-Bromo-4-fluorobenzonitrile | C7H3BrFN | CID 123579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Phenyl-1,2,4-oxadiazol-5-amine | CymitQuimica [cymitquimica.com]
